Cas no 56716-92-8 (7-Bromo-4-hydroxy-2-methylquinoline)

7-Bromo-4-hydroxy-2-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-2-methylquinolin-4-ol
- 7-bromo-2-methyl-1H-quinolin-4-one
- 7-bromo-2-methyl-4-Quinolinol
- 7-bromo-2-methylquinolin-4(1H)-one
- 7-Brom-2-methyl-chinolin-4-ol
- 7-bromo-2-methyl-quinolin-4-ol
- NSC 366402
- 7-Bromo-4-hydroxy-2-methylquinoline
- DB-072178
- CS-0331756
- SCHEMBL15054414
- NSC-366402
- 56716-92-8
- NSC366402
- AKOS005142007
- A831152
- DTXSID90320926
- SB68919
- MFCD09997975
- 7-Bromo-4-hydroxy-2-methylquinoline, AldrichCPR
-
- MDL: MFCD09997975
- インチ: InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
- InChIKey: QOUCHADNJZFETE-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)C2=C(C=C(C=C2)Br)N1
計算された属性
- 精确分子量: 236.97900
- 同位素质量: 236.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- XLogP3: 2.6
じっけんとくせい
- 密度みつど: 1.612±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 308-309 ºC
- Solubility: Very slightly soluble (0.33 g/l) (25 º C),
- PSA: 33.12000
- LogP: 3.01130
7-Bromo-4-hydroxy-2-methylquinoline Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H302-H318
- Warning Statement: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:
7-Bromo-4-hydroxy-2-methylquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Bromo-4-hydroxy-2-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291503-500 mg |
7-Bromo-2-methyl-4-quinolinol, |
56716-92-8 | 500MG |
¥1,730.00 | 2023-07-11 | ||
Chemenu | CM143937-5g |
7-bromo-2-methylquinolin-4-ol |
56716-92-8 | 95% | 5g |
$707 | 2021-08-05 | |
TRC | B800643-100mg |
7-Bromo-4-hydroxy-2-methylquinoline |
56716-92-8 | 100mg |
$ 70.00 | 2022-06-01 | ||
TRC | B800643-50mg |
7-Bromo-4-hydroxy-2-methylquinoline |
56716-92-8 | 50mg |
$ 50.00 | 2022-06-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291503-500mg |
7-Bromo-2-methyl-4-quinolinol, |
56716-92-8 | 500mg |
¥1730.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291503A-1g |
7-Bromo-2-methyl-4-quinolinol, |
56716-92-8 | 1g |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AG67742-5g |
7-Bromo-2-methylquinolin-4-ol |
56716-92-8 | 95% | 5g |
$597.00 | 2024-04-19 | |
A2B Chem LLC | AG67742-500mg |
7-Bromo-2-methylquinolin-4-ol |
56716-92-8 | 95% | 500mg |
$150.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402426-5g |
7-Bromo-2-methylquinolin-4(1H)-one |
56716-92-8 | 95+% | 5g |
¥6336.00 | 2024-05-08 | |
1PlusChem | 1P00EBUM-500mg |
7-BROMO-2-METHYL-4-QUINOLINOL |
56716-92-8 | 95% | 500mg |
$143.00 | 2023-12-16 |
7-Bromo-4-hydroxy-2-methylquinoline 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
3. Book reviews
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
7-Bromo-4-hydroxy-2-methylquinolineに関する追加情報
Professional Introduction to 7-Bromo-4-hydroxy-2-methylquinoline (CAS No. 56716-92-8)
7-Bromo-4-hydroxy-2-methylquinoline, with the chemical formula C10H9BBrNO, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and applications in medicinal chemistry. The presence of both bromine and hydroxyl substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The CAS number 56716-92-8 uniquely identifies this compound and distinguishes it from other quinoline derivatives. This numerical identifier is crucial for researchers and regulatory bodies to ensure accurate documentation, classification, and handling of the substance. The structural features of 7-Bromo-4-hydroxy-2-methylquinoline make it a versatile building block for the development of new drugs targeting diverse therapeutic areas.
In recent years, there has been a surge in research focused on quinoline derivatives due to their potential as antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. The bromine atom in 7-Bromo-4-hydroxy-2-methylquinoline serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of additional functional groups, enabling the synthesis of novel compounds with enhanced biological activity.
The hydroxyl group at the 4-position adds another layer of reactivity, facilitating nucleophilic substitution reactions and allowing for the formation of ether or ester linkages. These modifications can significantly influence the pharmacokinetic properties of derived compounds, including their solubility, bioavailability, and metabolic stability. The methyl group at the 2-position contributes to the overall stability of the quinoline core while also influencing electronic distribution, which can affect binding interactions with biological targets.
One of the most compelling aspects of 7-Bromo-4-hydroxy-2-methylquinoline is its role in the development of next-generation therapeutics. For instance, recent studies have demonstrated its utility in generating derivatives with potent antitumor properties. Researchers have leveraged its structural framework to design molecules that selectively inhibit kinases involved in cancer cell proliferation. The bromine substituent has been particularly useful in these efforts, enabling precise modifications that enhance target specificity while minimizing off-target effects.
Moreover, the hydroxyl group has been exploited to create prodrugs or analogs with improved pharmacological profiles. By incorporating this moiety, scientists have been able to develop compounds that exhibit sustained release or enhanced penetration across biological barriers. Such advancements are critical for improving therapeutic outcomes and patient compliance.
The synthesis of 7-Bromo-4-hydroxy-2-methylquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of quinoline derivatives followed by selective hydroxylation and methylation. These processes highlight the compound's importance as a synthetic intermediate and underscore its accessibility for further medicinal chemistry endeavors.
In terms of applications beyond pharmaceuticals, 7-Bromo-4-hydroxy-2-methylquinoline has shown promise in materials science. Its ability to undergo various functionalization reactions makes it a valuable precursor for designing organic semiconductors and luminescent materials. These applications are particularly relevant in the development of advanced electronic devices and optoelectronic materials, where precise molecular engineering is essential.
The growing interest in green chemistry has also influenced research on this compound. Efforts are underway to develop more sustainable synthetic methodologies that minimize waste and reduce energy consumption. Such initiatives align with global efforts to promote environmentally responsible chemical practices while maintaining high standards of efficiency and yield.
Future directions in the study of 7-Bromo-4-hydroxy-2-methylquinoline include exploring its potential as an intermediate in drug discovery programs targeting emerging infectious diseases. The rise of drug-resistant pathogens necessitates innovative approaches to develop new antibiotics and antivirals. Quinoline derivatives continue to be a cornerstone in this endeavor, offering a rich scaffold for structural diversification and optimization.
Additionally, computational modeling and high-throughput screening techniques are being increasingly employed to accelerate the discovery process. These tools enable researchers to predict the biological activity of derived compounds before conducting costly wet-lab experiments. By integrating such methodologies with traditional synthetic approaches, scientists can more efficiently identify promising candidates for further development.
In conclusion, 7-Bromo-4-hydroxy-2-methylquinoline (CAS No. 56716-92-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with diverse therapeutic applications. As research continues to evolve, this compound will undoubtedly play a crucial role in addressing some of today's most pressing scientific challenges.
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